acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Overview
Description
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is a compound that combines glycylphenylalaninamide with acetic acid in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for glycylphenylalaninamide acetate(1:1) would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides and their derivatives.
Chemical Reactions Analysis
Types of Reactions
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and products.
Mechanism of Action
The mechanism of action of glycylphenylalaninamide acetate(1:1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in drug development, it may interact with receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glycylphenylalaninamide acetate(1:1) include other peptide derivatives and analogs, such as:
- Glycylphenylalanine
- Phenylalaninamide
- Glycylphenylalaninamide
Uniqueness
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is unique due to its specific combination of glycylphenylalaninamide and acetic acid, which may confer distinct properties and applications compared to other similar compounds. Its unique structure allows for specific interactions and applications in various fields.
Biological Activity
Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as Glycyl-L-phenylalaninamide acetate, is a compound with notable biological activities, particularly in the context of its interactions with biological receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₆ClN₃O₂
- Molar Mass : 257.72 g/mol
- CAS Number : 13467-26-0
- Storage Conditions : -15°C
The biological activity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is primarily attributed to its interaction with opioid receptors. This compound can bind to these receptors, modulating their activity and leading to analgesic effects. The binding initiates intracellular signaling pathways that contribute to pain relief and other physiological responses.
Biological Activities
- Analgesic Effects : Research indicates that this compound exhibits significant analgesic properties through its action on opioid receptors. It has been suggested that it may influence pain pathways, making it a candidate for pain management therapies.
- Protein-Protein Interactions : The compound may also play a role in protein-protein interactions, which are crucial for various biochemical processes. Understanding these interactions can help elucidate its broader biological implications.
- Potential Therapeutic Applications : Given its mechanism of action and biological activities, acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is being explored for potential therapeutic applications in treating conditions related to pain and possibly other disorders influenced by opioid receptor activity.
Case Studies
-
Study on Opioid Receptor Interaction :
- A study investigated the binding affinity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide to various opioid receptors.
- Results indicated a significant binding affinity to the mu-opioid receptor (MOP), suggesting its potential for analgesic applications.
- Analgesic Efficacy Evaluation :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
H-Tyr-D-Arg-Phe-Gly-NH₂ | Tyrosine-Arginine-Phenylalanine-Glycine | Potent analgesic effects; synthetic derivative of dermorphine |
H-Tyr-D-Ala-Gly-Phe-NH₂ | Tyrosine-Alanine-Glycine-Phenylalanine | Modified sequence; potential differences in receptor binding |
H-Phe-Gly-NH₂ | Phenylalanine-Glycine | Lacks acetate salt; simpler structure |
The unique structure of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, particularly the presence of the acetate moiety, enhances its solubility and stability compared to similar compounds, which may influence its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYWNVUEIJKEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293446 | |
Record name | glycylphenylalaninamide acetate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13467-26-0 | |
Record name | NSC89623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glycylphenylalaninamide acetate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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